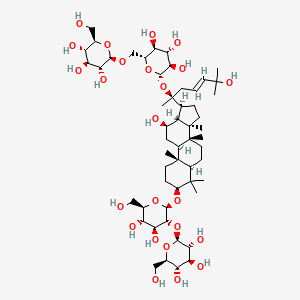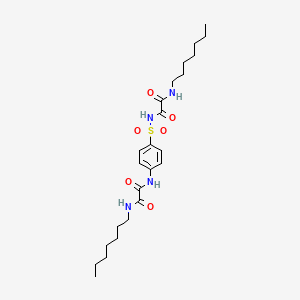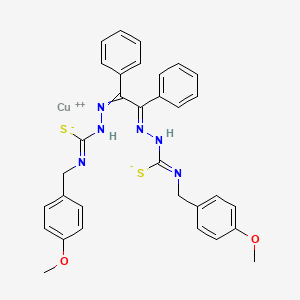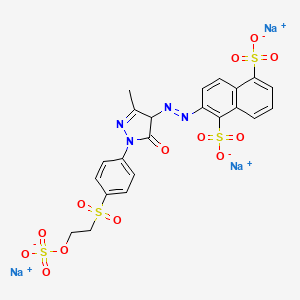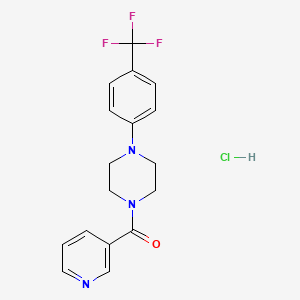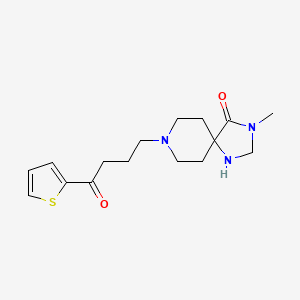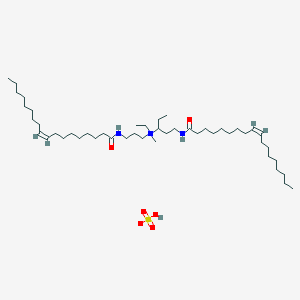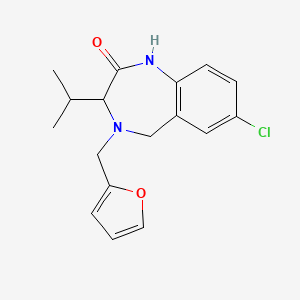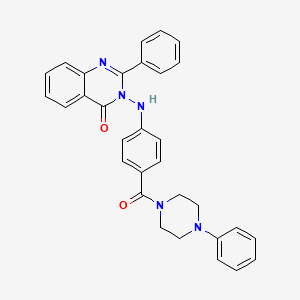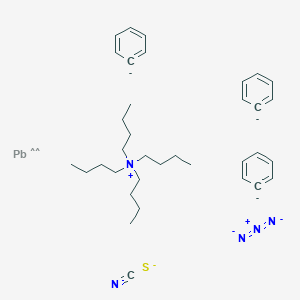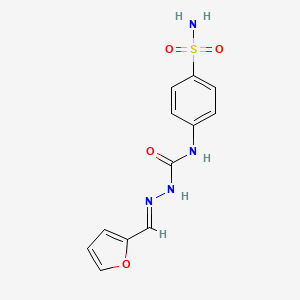
2-Furaldehyde, 4-(p-sulfamoylphenyl)semicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furaldehyde, 4-(p-sulfamoylphenyl)semicarbazone typically involves the condensation of 2-furaldehyde with 4-(p-sulfamoylphenyl)semicarbazide. The reaction is carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Furaldehyde, 4-(p-sulfamoylphenyl)semicarbazone can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furoic acid, while reduction could produce furfuryl alcohol .
科学研究应用
2-Furaldehyde, 4-(p-sulfamoylphenyl)semicarbazone has several scientific research applications:
作用机制
The mechanism of action of 2-Furaldehyde, 4-(p-sulfamoylphenyl)semicarbazone involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved often include the inhibition of microbial growth or the induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
2-Furaldehyde, 4-phenyl semicarbazone: Similar in structure but with different substituents, leading to varied chemical properties.
Uniqueness
2-Furaldehyde, 4-(p-sulfamoylphenyl)semicarbazone is unique due to its sulfamoylphenyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry for developing new therapeutic agents .
属性
CAS 编号 |
119034-22-9 |
|---|---|
分子式 |
C12H12N4O4S |
分子量 |
308.32 g/mol |
IUPAC 名称 |
1-[(E)-furan-2-ylmethylideneamino]-3-(4-sulfamoylphenyl)urea |
InChI |
InChI=1S/C12H12N4O4S/c13-21(18,19)11-5-3-9(4-6-11)15-12(17)16-14-8-10-2-1-7-20-10/h1-8H,(H2,13,18,19)(H2,15,16,17)/b14-8+ |
InChI 键 |
KLZUBLGZFBPTBG-RIYZIHGNSA-N |
手性 SMILES |
C1=COC(=C1)/C=N/NC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
规范 SMILES |
C1=COC(=C1)C=NNC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


